3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine
Description
Historical Context of Benzoxazine Derivatives in Organic Chemistry
The development of benzoxazine chemistry traces its origins to the early twentieth century, when researchers first recognized the potential of these bicyclic heterocyclic compounds containing both oxygen and nitrogen atoms in a doubly unsaturated six-member ring fused with a benzene ring. Benzoxazines gained prominence as products of condensation reactions between amines, phenols, and formaldehyde, establishing their role as precursors to thermoset resins and thermosetting polymers. The systematic exploration of benzoxazine derivatives expanded significantly in the latter half of the twentieth century, driven by their wide availability of starting materials and ease of preparation through one-pot reactions.
The historical significance of benzoxazine derivatives in pharmaceutical research became particularly evident with the introduction of Efavirenz, a 3,1-benzoxazine derivative that has been used since 1998 for human immunodeficiency virus treatment. This landmark application demonstrated the therapeutic potential of benzoxazine scaffolds and catalyzed extensive research into structure-activity relationships within this chemical family. Subsequent investigations revealed that benzoxazine derivatives exhibit diverse biological activities including antimicrobial, central nervous system activity, antitumor, and anti-inflammatory properties.
Research into 1,4-benzoxazine derivatives specifically gained momentum in the early 2000s, with scientists recognizing their potential as menaquinone biosynthesis pathway inhibitors. Several 1,4-benzoxazines were identified through high-throughput screening programs, leading to the discovery of compounds with excellent antibacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentration values as low as 0.6 micrograms per milliliter. This breakthrough established the 1,4-benzoxazine scaffold as a promising foundation for the development of antitubercular agents.
The evolution of synthetic methodologies for benzoxazine derivatives has paralleled advances in green chemistry principles. Recent developments include transition-metal-free conditions for synthesis, microwave-assisted protocols that reduce reaction times and improve yields, and solventless methods that align with environmental sustainability goals. These methodological advances have made benzoxazine derivatives more accessible for research applications and industrial production.
Structural Significance of the 4-Bromophenyl and Methyl Substituents
The molecular architecture of this compound incorporates several structurally significant features that directly influence its chemical and biological properties. The compound features a benzoxazine ring system that is fused with a brominated aromatic substituent at the 3-position and a methyl group at the 6-position, creating a unique electronic and steric environment. Nuclear magnetic resonance spectroscopy analysis reveals characteristic chemical shifts that provide definitive structural confirmation, with signals in the range of 3.38-3.59 parts per million assigned to methyl substituents on nitrogen atoms and signals in the range of 5.39-5.76 parts per million attributed to methylene bridge formations.
The 4-bromophenyl substituent plays a crucial role in modulating the compound's reactivity profile and biological activity. The bromine atom in the para position of the phenyl group enhances the compound's reactivity and provides opportunities for substitution reactions. Research indicates that halogenated benzoxazine derivatives, particularly those with bromine or iodine substitutions, show significant anti-inflammatory potential, although their overall efficacy varies depending on the specific substitution pattern. The brominated aromatic system also contributes to the compound's potential as a synthetic intermediate, as the carbon-bromine bond can undergo various cross-coupling reactions to introduce additional functionality.
The methyl substitution at the 6-position of the benzoxazine ring system provides both electronic and steric influences on the compound's properties. This substitution pattern affects the polymerization behavior of benzoxazine monomers, with methyl groups influencing the ring-opening polymerization temperature and the resulting polymer properties. Thermal analysis studies have shown that methyl-substituted benzoxazines exhibit modified curing behavior compared to their unsubstituted counterparts, with endothermic and exothermic effects occurring at specific temperature ranges.
The combination of these substituents creates a unique three-dimensional molecular structure that influences the compound's interaction with biological targets. X-ray crystallography studies of related benzoxazine derivatives reveal that molecules interact primarily through carbon-hydrogen to nitrogen hydrogen bonding, with interaction energies calculated at approximately negative 2.27 kilocalories per mole. These intermolecular interactions are significant for understanding the compound's solid-state properties and potential biological binding mechanisms.
Overview of Reported Biological and Chemical Applications
This compound and related derivatives have demonstrated a broad spectrum of biological activities that make them valuable targets for pharmaceutical research. Antimicrobial evaluations have shown that certain benzoxazine derivatives exhibit potent activity against various bacterial strains, with structure-activity relationship studies revealing that specific substitution patterns significantly influence antibacterial potency. Molecular docking studies have identified critical interactions between benzoxazine compounds and bacterial target proteins, particularly the gyrase B active site, revealing key amino acid residues essential for binding efficacy.
Research into the anti-inflammatory properties of halogenated benzoxazine derivatives has yielded promising results, with derivatives containing bromine substitutions showing significant potential in reducing inflammatory responses. These compounds have been evaluated using various in vitro and in vivo models, demonstrating that their effectiveness varies depending on the specific halogenation pattern and additional substituents present on the benzoxazine scaffold. The anti-inflammatory mechanism appears to involve the inhibition of nitric oxide synthases, with 3-amino-2H-1,4-benzoxazines and related compounds serving as effective and selective inhibitors of these enzymes.
The compound has also found applications in materials science, particularly in the development of thermosetting resins and advanced polymer materials. Benzoxazine derivatives undergo thermal ring-opening polymerization to yield materials with excellent thermal stability, low dielectric constants, and favorable flame retardancy properties. Polybenzoxazines derived from compounds similar to this compound exhibit glass transition temperatures in the range of 348 degrees Celsius and thermal decomposition temperatures exceeding 370 degrees Celsius.
Synthetic applications of the compound extend to its use as an intermediate in the preparation of more complex heterocyclic structures. The bromine substitution provides a reactive site for cross-coupling reactions, enabling the construction of libraries of benzoxazine derivatives with varying substituents. Recent synthetic methodologies have demonstrated efficient routes to benzoxazine derivatives through various approaches including Baeyer-Villiger oxidation reactions, palladium-catalyzed cyclization-alkoxycarbonylation, and microwave-assisted protocols.
The compound's utility in proteomics research has been recognized through its commercial availability for specialized research applications. This designation indicates its value as a tool compound for studying protein interactions and biochemical pathways, although specific mechanistic details of these applications require further investigation.
Current research directions include the development of more efficient synthetic routes that align with green chemistry principles, exploration of additional biological targets, and investigation of structure-activity relationships to optimize therapeutic potential. The combination of synthetic accessibility, structural diversity, and demonstrated biological activity positions this compound as a valuable compound for continued research across multiple scientific disciplines.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-methyl-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c1-10-2-7-15-13(8-10)17-14(9-18-15)11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFZXOMPWLFPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392420 | |
| Record name | 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-33-3 | |
| Record name | 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Synthesis from 4-Bromo Phenacylbromide and 2-Aminophenol
A facile and environmentally benign microwave-assisted method has been reported for synthesizing 2H-benzo[b]oxazine derivatives, including 3-(4-bromophenyl)-2H-benzo[b]oxazine, which is closely related to the target compound.
- Reaction Scheme : 4-bromo phenacylbromide reacts with 2-aminophenol in the presence of a base.
- Optimal Conditions : Cesium carbonate (Cs2CO3) as the base catalyst in ethanol solvent.
- Temperature and Time : Reaction proceeds efficiently at room temperature with stirring for 5 hours.
- Yield : Approximately 40% yield of pure product after silica gel chromatography.
- Advantages : This method aligns with green chemistry principles, offering simplicity, mild conditions, and reduced environmental impact.
| Parameter | Condition | Outcome |
|---|---|---|
| Base | Cs2CO3 | Best conversion |
| Solvent | Ethanol | Effective and green solvent |
| Temperature | Room temperature | Mild reaction conditions |
| Reaction time | 5 hours | Complete conversion |
| Purification | Silica gel chromatography | Pure product isolation |
| Yield | 40% | Moderate yield |
This method was part of a broader study on 1,4-oxazines and showed that electron-withdrawing and electron-donating substituents on the aromatic ring influence biological activity and antioxidant properties, indirectly confirming the synthetic route's robustness.
Alkylation of 6-Bromo-3,4-dihydro-2H-benzooxazine Hydrochloride
Another synthetic approach involves the methylation of a precursor benzoxazine compound to obtain 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, a close structural analog of the target compound.
- Starting Material : 6-Bromo-3,4-dihydro-2H-benzooxazine hydrochloride.
- Reagents : Methyl iodide and potassium carbonate.
- Solvent : Acetonitrile.
- Reaction Conditions : Stirring under inert atmosphere at 50 °C overnight.
- Workup : Solvent removal under reduced pressure, filtration, and purification by medium-pressure silica gel chromatography.
- Yield : High yield of 87%.
| Parameter | Condition | Outcome |
|---|---|---|
| Base | Potassium carbonate | Effective base for alkylation |
| Solvent | Acetonitrile | Suitable polar aprotic solvent |
| Temperature | 50 °C | Moderate heating |
| Reaction time | Overnight | Complete methylation |
| Purification | Silica gel chromatography | Pure compound isolation |
| Yield | 87% | High yield |
This method is notable for its high efficiency and straightforward procedure, making it suitable for preparing methyl-substituted benzoxazines like 3-(4-bromophenyl)-6-methyl-2H-1,4-benzoxazine.
Solventless Extrusion Method for Benzoxazine Compounds
A solventless method using reactive extrusion has been patented for benzoxazine synthesis, which can be adapted for preparing this compound.
- Process : Mixing phenolic compounds, amines, and paraformaldehyde under heat in an extruder.
- Temperature Range : 75 °C to 120 °C depending on the step.
- Advantages : No solvent required, continuous process, scalable.
- Purification : Crystallization or solvent washing to isolate pure benzoxazine.
- Application : Demonstrated synthesis of benzoxazine monomers with various substituents.
| Parameter | Condition | Outcome |
|---|---|---|
| Reaction Type | Solventless extrusion | Environmentally friendly |
| Reactants | Phenol, amine, paraformaldehyde | Homogeneous reaction mixture |
| Temperature Range | 75–120 °C | Controlled heating |
| Reaction Time | 20 minutes to 1 hour | Rapid synthesis |
| Purification | Crystallization, solvent wash | Pure product isolation |
| Scalability | High | Suitable for industrial scale |
While this method is more general for benzoxazines, it offers a green and scalable alternative to conventional solution-phase synthesis and could be adapted for this compound with appropriate reactants.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Microwave-assisted synthesis | 4-Bromo phenacylbromide, 2-aminophenol, Cs2CO3 | Ethanol, room temp, 5 h | 40% | Green chemistry, mild conditions |
| Alkylation of benzoxazine | 6-Bromo-3,4-dihydrobenzoxazine hydrochloride, methyl iodide, K2CO3 | Acetonitrile, 50 °C, overnight | 87% | High yield, efficient methylation |
| Solventless extrusion | Phenol, amine, paraformaldehyde | 75–120 °C, 20 min–1 h | N/A | Solvent-free, scalable, requires adaptation |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Products may include dehalogenated compounds or reduced benzoxazine derivatives.
Substitution: Products include various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in the development of new compounds.
Synthetic Routes
The synthesis typically involves the cyclization of 4-bromoaniline with salicylaldehyde under basic conditions. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Reflux at 80-100°C
- Time: Several hours for complete cyclization .
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. For instance, derivatives of benzoxazine have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Neuroprotective Effects
Studies have identified benzoxazine compounds as neuroprotective agents. For example, certain derivatives have demonstrated efficacy in protecting neuronal cells from death induced by neurotoxic agents like beta-amyloid, which is relevant for Alzheimer's disease . The mechanism of action involves modulation of neurotoxicity pathways without engaging common survival signaling routes .
Medicinal Applications
Pharmacophore in Drug Design
The unique structural features of this compound make it an attractive candidate for drug design. It has been explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its protective effects on neuronal cells .
Industrial Applications
Advanced Materials Development
In the industrial sector, this compound is utilized in developing advanced materials such as polymers and liquid crystals. Its ability to form stable structures with desirable properties is advantageous for creating high-performance materials used in electronics and optics .
Neuroprotection in Huntington's Disease
A study investigated the effects of HSB-13, a derivative of benzoxazine, in a chemically-induced mouse model of Huntington's disease. Results showed significant protection against neurodegeneration and improved locomotor performance compared to untreated controls .
Anticancer Activity
Research on benzoxazine sulfonamides demonstrated their potential as anticancer agents by acting as agonists for retinoic acid receptor-related orphan receptors (ROR), leading to decreased cancer growth through enhanced T-cell activity within the tumor microenvironment .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Versatile modifications possible |
| Biology | Antimicrobial and anticancer properties | Induces apoptosis in cancer cells |
| Medicine | Neuroprotective agent | Protects neurons from beta-amyloid toxicity |
| Industry | Development of advanced materials | High-performance polymers and liquid crystals |
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the benzoxazine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position of the benzoxazine scaffold significantly influences physicochemical and biological properties. Key analogs include:
Substituent Variations at Position 3
- 4-Bromophenyl vs.
Functional Analogs with Similar Pharmacophores
Oxadiazole Derivatives
Compounds like 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) exhibit 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The target benzoxazine’s methyl group may similarly modulate toxicity, as seen in IIIa’s lower severity index (SI = 0.75) versus indomethacin (SI = 2.67) .
Chalcone-Acetamide Hybrids
Compounds such as 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide () demonstrate the versatility of 4-bromophenyl groups in hybrid structures, though their acryloyl-based scaffolds differ significantly from benzoxazines .
Key Research Findings
- Substituent Effects : Halogenation (e.g., bromine) at the 3-position enhances target engagement in bioactive compounds, while alkyl/methoxy groups at the 6-position optimize solubility and stability .
Biological Activity
3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the condensation of appropriate phenolic and amine precursors. The structural characteristics of this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular configuration.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzoxazine derivatives, including this compound. Research indicates that this compound exhibits pro-apoptotic activity against various cancer cell lines. For instance, it has shown effectiveness in inducing apoptosis in hematological cancers and solid tumors by disrupting cellular processes essential for tumor survival .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is particularly important in overcoming drug resistance observed in various malignancies .
- Autophagy Modulation : It has been identified as an autophagy inhibitor, which can enhance the efficacy of other anticancer agents by preventing cancer cells from utilizing autophagy as a survival mechanism .
- Antibacterial Activity : The compound demonstrates significant antibacterial properties, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Case Studies
Several case studies have investigated the biological effects of benzoxazines:
- Study on Hematological Cancers : A study demonstrated that compounds similar to this compound exhibit pro-apoptotic effects in ex vivo models of chronic lymphocytic leukemia (CLL), suggesting their potential as therapeutic agents in blood cancers .
- Antibacterial Efficacy : Research on polybenzoxazine films incorporating this compound showed significant antibacterial activity against common pathogens such as S. aureus and E. coli, indicating its utility in biomedical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Bromophenyl)-6-methyl-2H-1,4-benzoxazine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via oxidative cyclization or HATU-mediated coupling between substituted phenols and amines. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (80–120°C), and stoichiometric ratios. Optimization involves iterative adjustments to pH, reaction time, and purification steps (e.g., column chromatography or recrystallization) .
- Data Analysis : Monitor reaction progress using TLC and confirm purity via HPLC. Yields >75% are achievable with rigorous exclusion of moisture .
Q. How can the structural and electronic properties of this compound be characterized using spectroscopic and crystallographic methods?
- Techniques :
- X-ray diffraction (XRD) : Resolve crystal packing and bond angles (e.g., benzoxazine ring planarity) .
- NMR spectroscopy : Assign peaks for the bromophenyl (δ 7.4–7.6 ppm) and methyl groups (δ 2.3–2.5 ppm) .
- FT-IR : Confirm C-Br stretching (550–600 cm⁻¹) and benzoxazine ring vibrations (1600–1450 cm⁻¹) .
Q. What is the reactivity of the benzoxazine ring under varying pH and temperature conditions?
- Experimental Design : Expose the compound to buffered solutions (pH 3–10) at 25–80°C. Monitor degradation via UV-Vis spectroscopy and LC-MS. The bromophenyl group enhances stability under acidic conditions, while the benzoxazine ring may undergo hydrolysis above pH 9 .
Q. What role does the methyl group at position 6 play in modulating solubility and intermolecular interactions?
- Methodology : Compare solubility in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) with/without the methyl substituent. Molecular docking studies suggest the methyl group enhances hydrophobic interactions in protein binding .
Advanced Research Questions
Q. How can mechanistic pathways for benzoxazine ring formation be investigated using kinetic and isotopic labeling studies?
- Approach : Use deuterated solvents (e.g., D₂O) to track proton transfer steps. Employ stopped-flow NMR to capture intermediates. Computational modeling (DFT) can predict transition states and activation energies .
Q. How can contradictions in characterization data (e.g., unexpected NMR splitting) be resolved during structural validation?
- Troubleshooting :
- Dynamic effects : Variable-temperature NMR (VT-NMR) to identify conformational exchange broadening.
- Impurity analysis : High-resolution MS to detect halogenated byproducts (e.g., dehalogenation during synthesis) .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets or materials?
- Methods :
- Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., cytochrome P450) using force fields like AMBER.
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at the bromophenyl site .
Q. How can experiments be designed to evaluate the compound’s potential as a fluorescent probe or photostable material?
- Experimental Design :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
